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Compound of Interest

Compound Name: 2-(Ethylamino)benzonitrile

CAS No.: 30091-24-8

Cat. No.: B1339767 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-(Ethylamino)benzonitrile (CAS

No. 30091-24-8), a molecule of interest within the broader class of substituted benzonitriles.

While this specific compound is not extensively documented in peer-reviewed literature, this

guide synthesizes available data, provides expert analysis of its chemical characteristics, and

outlines logical, field-proven methodologies for its synthesis and characterization. The

document is structured to empower researchers and drug development professionals with a

foundational understanding of this compound, highlighting its potential as a synthon and

exploring its putative role in medicinal chemistry based on the well-established bioactivities of

the benzonitrile scaffold.

Nomenclature and Chemical Identity
A precise understanding of a compound's identity is the bedrock of scientific inquiry. This

section provides the definitive nomenclature and structural identifiers for 2-
(Ethylamino)benzonitrile.
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Identifier Value

IUPAC Name 2-(ethylamino)benzonitrile

CAS Number 30091-24-8[1][2][3]

Molecular Formula C₉H₁₀N₂[2][3]

Molecular Weight 146.19 g/mol [3]

Synonyms N-Ethyl-2-cyanoaniline

Structural Representation:

Caption: 2D structure of 2-(Ethylamino)benzonitrile.

Synthesis and Mechanistic Considerations
While specific, detailed experimental protocols for the synthesis of 2-(Ethylamino)benzonitrile
are not readily available in the published literature, its structure suggests several logical and

well-established synthetic routes. The choice of a particular method would be guided by

starting material availability, desired scale, and purity requirements.

Proposed Synthetic Pathway: Nucleophilic Aromatic
Substitution
The most direct and industrially scalable approach is likely the nucleophilic aromatic

substitution (SₙAr) of a leaving group at the ortho-position of the benzonitrile ring with

ethylamine.

Reaction Scheme:

Reactants Product

2-Chlorobenzonitrile 2-(Ethylamino)benzonitrile

+ Ethylamine
(Base, Solvent, Heat)
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Caption: Proposed synthesis via Nucleophilic Aromatic Substitution.

Underlying Principles and Experimental Design:

Substrate Choice: 2-Chlorobenzonitrile is the logical precursor. The electron-withdrawing

nature of the nitrile group (-CN) activates the ortho position towards nucleophilic attack,

making this reaction feasible.

Nucleophile and Base: Ethylamine serves as the nucleophile.[4] An excess of ethylamine

can also act as the base to neutralize the HCl byproduct. Alternatively, a non-nucleophilic

base such as potassium carbonate or triethylamine can be employed to improve atom

economy.

Solvent and Temperature: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-

dimethylformamide (DMF) is ideal for SₙAr reactions as it solvates the cation of the base

while leaving the nucleophile relatively free. The reaction will likely require heating, typically

in the range of 80-150 °C, to overcome the activation energy of the Meisenheimer complex

formation.

Self-Validating Protocol:

To a stirred solution of 2-chlorobenzonitrile in DMSO, add 2-3 equivalents of ethylamine

(as a solution in a suitable solvent or condensed gas).

Add 1.5 equivalents of a non-nucleophilic base like K₂CO₃.

Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) and monitor

the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-

Mass Spectrometry (LC-MS).

Upon completion, the reaction mixture would be cooled, diluted with water, and extracted

with a suitable organic solvent like ethyl acetate.

The organic layer would then be washed, dried, and concentrated. Purification would likely

be achieved by column chromatography on silica gel.
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Alternative Route: Reductive Amination
An alternative, though less direct, pathway could involve the reductive amination of 2-

acetylbenzonitrile with ethylamine. This would first form an imine intermediate, which is then

reduced to the secondary amine.

Reaction Scheme:

2-Acetylbenzonitrile Imine_Intermediate+ Ethylamine 2-(Ethylamino)benzonitrile

+ Reducing Agent
(e.g., NaBH₃CN)

Click to download full resolution via product page

Caption: Alternative synthesis via Reductive Amination.

Physicochemical and Spectroscopic
Characterization
Specific experimental data for 2-(Ethylamino)benzonitrile is sparse. However, based on its

structure and data from analogous compounds such as 2-aminobenzonitrile[5][6] and N-

ethylaniline,[7] we can predict its key properties.
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Property
Predicted Value /

Characteristic

Rationale / Comparative

Data

Appearance
Likely a pale yellow to brown

liquid or low-melting solid

N-ethylaniline is a liquid that

darkens on exposure to air and

light.[7] 2-Aminobenzonitrile is

a yellow solid.[5]

Melting Point Low, likely < 30 °C

2-Aminobenzonitrile has a

melting point of 45-48 °C.[5]

The ethyl group may lower the

melting point compared to the

primary amine.

Boiling Point Estimated > 250 °C

2-Aminobenzonitrile has a

boiling point of 267-268 °C.[5]

The addition of the ethyl group

will likely increase the boiling

point.

Solubility

Soluble in common organic

solvents (e.g., ethanol,

acetone, ethyl acetate).

Sparingly soluble in water.

The aromatic ring and ethyl

group confer lipophilicity, while

the secondary amine and

nitrile offer some polarity.

Predicted Spectroscopic Signatures
¹H NMR:

Aromatic Protons: A complex multiplet pattern in the range of δ 6.5-7.5 ppm.

NH Proton: A broad singlet, the chemical shift of which will be concentration-dependent,

likely between δ 4-6 ppm.

Ethyl Group (CH₂): A quartet around δ 3.2 ppm, coupled to the CH₃ protons.

Ethyl Group (CH₃): A triplet around δ 1.2 ppm, coupled to the CH₂ protons.

¹³C NMR:
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Aromatic Carbons: Multiple signals between δ 110-150 ppm.

Nitrile Carbon (CN): A characteristic peak around δ 118-122 ppm.

Ethyl Group (CH₂): A signal around δ 38 ppm.

Ethyl Group (CH₃): A signal around δ 14 ppm.

Infrared (IR) Spectroscopy:

N-H Stretch: A sharp to moderately broad absorption around 3350-3450 cm⁻¹.

C≡N Stretch: A strong, sharp absorption in the range of 2220-2230 cm⁻¹.

C-H Aromatic Stretch: Absorptions just above 3000 cm⁻¹.

C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹.

C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS):

Molecular Ion (M⁺): A peak at m/z = 146.

Key Fragmentation: Expect a significant fragment at m/z = 131, corresponding to the loss

of a methyl group (•CH₃) from the ethyl substituent.

Potential Applications in Drug Development and
Medicinal Chemistry
While no specific biological activity has been reported for 2-(Ethylamino)benzonitrile, the

benzonitrile moiety is a well-recognized pharmacophore and a versatile synthetic intermediate

in drug discovery.

Bioisostere: The nitrile group can act as a bioisostere for a carbonyl group, a key feature in

many enzyme inhibitors.
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Hydrogen Bond Acceptor: The nitrogen of the nitrile group can participate in hydrogen

bonding interactions with biological targets.

Metabolic Stability: The presence of a nitrile on an aromatic ring can influence the metabolic

profile of a drug candidate, sometimes blocking sites of oxidative metabolism.

The N-ethylamino group provides a handle for further synthetic elaboration, allowing for the

introduction of other pharmacophoric features or for tuning the physicochemical properties of a

lead compound. Given the known antimicrobial and anticancer activities of other benzonitrile

derivatives, it is plausible that 2-(Ethylamino)benzonitrile could serve as a starting point for

the development of novel therapeutics in these areas.

Safety and Handling
Based on the available hazard statements (H315 - Causes skin irritation, H319 - Causes

serious eye irritation), 2-(Ethylamino)benzonitrile should be handled with appropriate

personal protective equipment (PPE).[3]

Engineering Controls: Work in a well-ventilated fume hood.

Personal Protective Equipment:

Wear chemical-resistant gloves (e.g., nitrile).

Wear safety glasses with side shields or chemical goggles.

A lab coat is mandatory.

Handling: Avoid contact with skin and eyes. Avoid inhalation of any vapors.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

Conclusion and Future Directions
2-(Ethylamino)benzonitrile is a chemical entity with a confirmed structure but a notable lack

of detailed characterization in the public domain. This guide has provided a framework for

understanding its likely chemical properties and has outlined robust, field-proven methods for
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its synthesis. The primary value of this compound for the research and drug development

community currently lies in its potential as a synthetic building block.

Future work should focus on the empirical determination of its physicochemical and

spectroscopic properties to validate the predictions made in this guide. Furthermore, biological

screening of 2-(Ethylamino)benzonitrile and its derivatives is warranted to explore its

potential as a lead compound in medicinal chemistry, particularly in the areas of oncology and

infectious diseases where the benzonitrile scaffold has shown promise.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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